N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Overview
Description
N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide is an organic compound characterized by the presence of a dichloroacetyl group and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzohydrazide and dichloroacetyl chloride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: Dichloroacetyl chloride is added dropwise to a solution of 4-nitrobenzohydrazide in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide.
Industrial Production Methods
Industrial production of N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-amino derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dichloroacetyl)-N’,N"-dipropylphosphoric triamide: Similar in structure but contains a phosphoric triamide moiety.
N-(2,2-dichloroacetyl)-5-iodoanthranilic acid: Contains an iodoanthranilic acid moiety instead of a nitrobenzohydrazide group.
Uniqueness
N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide is unique due to the presence of both the dichloroacetyl and nitrobenzohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O4/c10-7(11)9(16)13-12-8(15)5-1-3-6(4-2-5)14(17)18/h1-4,7H,(H,12,15)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIERRIXACLURBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C(Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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